molecular formula C13H25NO5 B6309274 3-{[(Tert-butoxy)carbonyl](3-ethoxypropyl)amino}propanoic acid CAS No. 2109556-52-5

3-{[(Tert-butoxy)carbonyl](3-ethoxypropyl)amino}propanoic acid

Cat. No.: B6309274
CAS No.: 2109556-52-5
M. Wt: 275.34 g/mol
InChI Key: FWLXILJRVPSBBA-UHFFFAOYSA-N
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Description

This compound is a tert-butoxycarbonyl (Boc)-protected aminopropanoic acid derivative featuring a 3-ethoxypropyl substituent on the nitrogen atom. Its structure combines a carboxylic acid moiety, a Boc-protected amine, and a flexible ether-containing alkyl chain. Such compounds are typically employed as intermediates in peptide synthesis or as building blocks in medicinal chemistry due to the Boc group’s stability under basic conditions and ease of deprotection under acidic conditions .

Properties

IUPAC Name

3-[3-ethoxypropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5/c1-5-18-10-6-8-14(9-7-11(15)16)12(17)19-13(2,3)4/h5-10H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLXILJRVPSBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN(CCC(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(tert-butoxy)carbonylamino}propanoic acid typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-{(Tert-butoxy)carbonylamino}propanoic acid can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure optimal reactivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

3-{(Tert-butoxy)carbonylamino}propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of peptides and other complex molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{(tert-butoxy)carbonylamino}propanoic acid involves its role as a protecting group for amines. The Boc group can be added to amines under mild conditions and removed using strong acids like trifluoroacetic acid . This protection-deprotection strategy is crucial in multi-step organic synthesis, allowing for selective reactions without interference from the amine group.

Comparison with Similar Compounds

Key Structural Analogs

The compound shares structural homology with other Boc-protected aminopropanoic acid derivatives (Table 1). These analogs differ in the substituent attached to the nitrogen atom, which influences their physicochemical and biological properties.

Table 1: Structural Analogs and Substituent Variations

Compound Name (IUPAC) Substituent on Nitrogen Key Features
3-{(Tert-butoxy)carbonylamino}propanoic acid 3-ethoxypropyl Ether chain enhances hydrophilicity
3-{(tert-butoxy)carbonylamino}propanoic acid 2-phenylethyl Aromatic group increases lipophilicity
3-{[(tert-butoxy)carbonyl][(pyridin-4-yl)methyl]amino}propanoic acid pyridin-4-ylmethyl Heterocyclic group introduces basicity
3-[tert-Butoxycarbonyl]amino]-2-methylpropionic acid Methyl (on propanoic acid chain) Steric hindrance alters reactivity

Impact of Substituents

  • 3-Ethoxypropyl Group : The ethoxy group enhances solubility in polar solvents compared to purely alkyl or aromatic substituents. However, the ether linkage may introduce susceptibility to oxidative degradation.
  • Aromatic vs. Alkyl Substituents : The 2-phenylethyl analog (aromatic) exhibits higher lipophilicity (logP ~2.5 estimated) compared to the 3-ethoxypropyl variant (logP ~1.8), impacting membrane permeability .

Physicochemical Properties

Acidity (pKa)

The carboxylic acid pKa of the target compound is influenced by electron-withdrawing effects of the Boc group and the 3-ethoxypropyl chain. For comparison:

  • 3-Aminopropanoic acid: pKa₁ = 3.55, pKa₂ = 10.24 (unprotected amine) .
  • Boc-Protected Analogs: Expected pKa₁ ~2.5–3.0 due to Boc’s electron-withdrawing nature, similar to 3-[tert-Butoxycarbonyl]amino]-2-methylpropionic acid .

Solubility and Stability

  • Solubility : The 3-ethoxypropyl group improves aqueous solubility compared to aromatic analogs but less than pyridinylmethyl derivatives (due to the latter’s polarity).
  • Stability : Boc groups are stable in basic conditions but cleaved by acids (e.g., trifluoroacetic acid). The ether linkage in the 3-ethoxypropyl chain may degrade under strong oxidative conditions.

Biological Activity

3-{(Tert-butoxy)carbonylamino}propanoic acid, also known as Boc-β-N-Me-Ala-OH, is a synthetic compound that has garnered attention in biochemical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₇NO₄
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 124072-61-3
  • Structure : The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.

1. Antimicrobial Activity

Research indicates that derivatives of amino acids similar to 3-{(Tert-butoxy)carbonylamino}propanoic acid exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli50 µg/mL
Compound BS. aureus40 µg/mL
Compound CP. aeruginosa30 µg/mL

These findings suggest that the biological activity of the compound may extend to antimicrobial applications, although specific data on 3-{(Tert-butoxy)carbonylamino}propanoic acid is limited.

2. Anticancer Activity

The anticancer potential of compounds with similar structural features has been documented in various studies. For example, certain derivatives have shown significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC3 (prostate cancer).

Cell LineIC₅₀ (µM)Reference
MCF-712.41
HCT-1169.71
PC37.36

The mechanism often involves the induction of apoptosis and inhibition of angiogenesis, making these compounds promising candidates for further development in cancer therapy.

3. Neuroprotective Effects

Emerging research suggests that compounds similar to 3-{(Tert-butoxy)carbonylamino}propanoic acid may possess neuroprotective properties. Studies indicate that these compounds can modulate pathways associated with neurodegenerative diseases such as Alzheimer's by inhibiting oxidative stress and inflammation.

Case Studies

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various Boc-protected amino acids against common pathogens. Results indicated that certain analogs exhibited potent activity against Gram-positive and Gram-negative bacteria, highlighting the potential of Boc derivatives in antibiotic development .
  • Anticancer Research : A series of experiments assessed the cytotoxicity of amino acid derivatives on multiple cancer cell lines. The findings revealed that some compounds induced apoptosis at low concentrations, suggesting their potential use in targeted cancer therapies .

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